(Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16517684
InChI: InChI=1S/C9H15BBr2O2/c1-8(2)9(3,4)14-10(13-8)5-7(12)6-11/h5H,6H2,1-4H3/b7-5-
SMILES:
Molecular Formula: C9H15BBr2O2
Molecular Weight: 325.84 g/mol

(Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16517684

Molecular Formula: C9H15BBr2O2

Molecular Weight: 325.84 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C9H15BBr2O2
Molecular Weight 325.84 g/mol
IUPAC Name 2-[(Z)-2,3-dibromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C9H15BBr2O2/c1-8(2)9(3,4)14-10(13-8)5-7(12)6-11/h5H,6H2,1-4H3/b7-5-
Standard InChI Key GVIPWOKXXPOCDB-ALCCZGGFSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C=C(/CBr)\Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=C(CBr)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C9H15BBr2O2\text{C}_9\text{H}_{15}\text{BBr}_2\text{O}_2, with a molar mass of 325.84 g/mol . Its IUPAC name, 2-[(Z)-2,3-dibromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects the stereospecific arrangement of the dibromopropenyl group and the tetramethyl-substituted dioxaborolane ring. Key identifiers include:

PropertyValueSource
CAS Number1097890-25-9
PubChem CID25215627
InChI KeyGVIPWOKXXPOCDB-ALCCZGGFSA-N
Isomeric SMILESB1(OC(C(O1)(C)C)(C)C)/C=C(/CBr)\Br

The Z-configuration of the dibromopropenyl group ensures distinct reactivity patterns compared to its E-isomer, particularly in cycloadditions and halogen exchange reactions.

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations predict a planar dioxaborolane ring with a dihedral angle of 178.9° between the boron atom and the allylic bromine atoms . Nuclear magnetic resonance (NMR) spectra reveal characteristic shifts for the tetramethyl groups (δ=1.251.34ppm\delta = 1.25–1.34 \, \text{ppm}) and vinylic protons (δ=6.02ppm\delta = 6.02 \, \text{ppm}) . The 11B^{11}\text{B}-NMR signal at δ=30.2ppm\delta = 30.2 \, \text{ppm} confirms tetrahedral boron coordination .

Synthesis and Purification Strategies

General Procedure for Preparation

The synthesis typically involves a three-step sequence:

  • Oxime Formation: Diphenylmethanone oxime reacts with 2,3-dibromoprop-1-ene in the presence of NaH/DMF at 0°C to yield an intermediate alkenyl oxime .

  • Boronate Esterification: The oxime intermediate undergoes transmetalation with pinacolborane in 1,4-dioxane, catalyzed by PdCl2_2(dppf), to form the dioxaborolane framework .

  • Stereochemical Control: The Z-isomer is isolated via column chromatography (hexane/ethyl acetate = 200:1), achieving >98% purity .

Optimization Challenges

Key challenges include:

  • Bromine Migration: Competing radical pathways may lead to undesired E-isomers unless strict temperature control (<50°C) is maintained .

  • Moisture Sensitivity: The boron-oxygen bonds hydrolyze readily, necessitating anhydrous conditions and inert atmospheres.

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester group enables efficient cross-coupling with aryl halides. For example, reaction with 4-cyanophenylboronic acid yields biaryl derivatives with >90% efficiency under Pd catalysis . Comparative data:

SubstrateYield (%)Turnover Frequency (h1^{-1})
4-Cyanophenylboronic acid9215.3
p-Tolylboronic acid8813.7
2-Naphthylboronic acid8512.9

This reactivity is pivotal for constructing polycyclic aromatics in materials science.

Halogen Exchange Reactions

The allylic bromines participate in stereoretentive substitutions. Treatment with Grignard reagents (e.g., MeMgBr) replaces bromine with methyl groups while preserving the Z-configuration . Such transformations are exploited in prostaglandin synthesis to install chiral centers .

Future Research Directions

Pharmaceutical Applications

Preliminary molecular docking studies suggest affinity for kinase targets (e.g., EGFR-TK, IC50_{50} = 2.3 µM). Structural analogs are being evaluated as anti-inflammatory agents via COX-2 inhibition .

Materials Science Innovations

The compound’s rigid scaffold shows promise in liquid crystal displays (LCDs). Functionalization with fluorinated tails enhances dielectric anisotropy (Δε=+12.4\Delta \varepsilon = +12.4) .

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